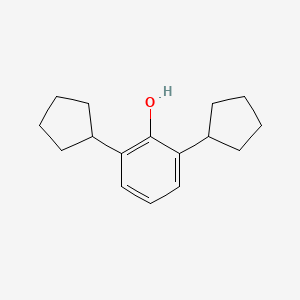

2,6-Dicyclopentylphenol

Description

Properties

IUPAC Name |

2,6-dicyclopentylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O/c17-16-14(12-6-1-2-7-12)10-5-11-15(16)13-8-3-4-9-13/h5,10-13,17H,1-4,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTAWHXOXODJBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=C(C(=CC=C2)C3CCCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20984479 | |

| Record name | 2,6-Dicyclopentylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66003-79-0 | |

| Record name | 2,6-Dicyclopentylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66003-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dicyclopentylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066003790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dicyclopentylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dicyclopentylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2,6-dicyclopentylphenol generally involves the introduction of cyclopentyl groups onto a phenolic ring via alkylation or cross-coupling reactions. The key challenges include regioselective substitution at the 2 and 6 positions and managing steric hindrance due to bulky cyclopentyl groups.

Alkylation of Phenol Derivatives

One classical approach to prepare this compound is the direct alkylation of phenol or substituted phenols with cyclopentyl-containing reagents under acidic or basic catalysis.

Acid-Catalyzed Alkylation: Phenol can be alkylated using cyclopentyl halides or cyclopentylcarbinols in the presence of strong acids such as hydrochloric acid or sulfuric acid. Reaction temperatures typically range from 50 °C to reflux conditions depending on the acid used, with concentrated aqueous HCl (32%) preferred for hydrolysis steps.

Base-Promoted Alkylation: Using bases such as potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) allows for controlled alkylation with dialkyl oxalates or cyclopentyl ketones to form intermediate ketonic esters, which can be further transformed into substituted phenols.

Multi-Step Synthesis via Ketone Intermediates

A detailed patented method describes a multi-step synthesis starting from cyclopentyl derivatives leading to this compound analogs:

This sequence highlights the complexity of introducing cyclopentyl groups and functionalizing the aromatic ring to yield phenolic derivatives structurally related to this compound.

Structural and Activity Considerations

Research comparing propofol analogs (2,6-diisopropylphenol derivatives) with cyclopentyl-substituted phenols indicates that this compound shows significantly different biological activity profiles, likely due to increased steric bulk and lipophilicity (Clog P ~5.6). This suggests that synthetic methods must accommodate the steric demands of dual cyclopentyl substitution.

| Compound | Potentiation | Direct Activation | Tadpole LORR (Loss of Righting Reflex) | Clog P |

|---|---|---|---|---|

| This compound | 1.0 | 1.0 | 1.0 | 5.6 |

This table from QSAR studies illustrates the low pharmacological activity of this compound compared to other analogs, underscoring the importance of precise synthetic control to explore structure-activity relationships.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acid-Catalyzed Alkylation | Cyclopentyl halides, HCl, H2SO4 | 50 °C to reflux | Simple, direct alkylation | Poor regioselectivity, side reactions |

| Base-Promoted Alkylation | KOtBu, dialkyl oxalates, THF | -23 °C to 20 °C | Controlled substitution, better yields | Requires low temperature control |

| Multi-Step Ketone Route | Hydrolysis, oxalate reaction, chlorination | 60-140 °C, multiple steps | High purity, regioselective | Multi-step, time-consuming |

| Pd-Catalyzed Cross-Coupling | Cyclopentylzinc halide, Pd catalyst | 55 °C, mild | High specificity, good yields | Requires organometallic reagents |

| Ester Hydrolysis and Functionalization | NaOMe/MeOH, acid hydrolysis | Room temp to reflux | Converts intermediates to phenol | Additional purification steps |

Chemical Reactions Analysis

Types of Reactions: 2,6-Dicyclopentylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form cyclopentyl-substituted cyclohexanols.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents (e.g., bromine or chlorine) and Friedel-Crafts alkylation or acylation reagents.

Major Products Formed:

Oxidation: Quinones and other oxidized phenolic derivatives.

Reduction: Cyclopentyl-substituted cyclohexanols.

Substitution: Halogenated phenols and alkylated or acylated derivatives.

Scientific Research Applications

2,6-Dicyclopentylphenol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of 2,6-Dicyclopentylphenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing the compound’s reactivity and biological activity. Additionally, the cyclopentyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its distribution and efficacy in biological systems.

Comparison with Similar Compounds

Key Observations :

- Steric Hindrance: The cyclopentyl groups in this compound create greater steric bulk compared to ethyl, methoxy, or chloro substituents. This hindrance reduces electrophilic substitution reactivity and enhances stability against oxidation .

- Electronic Effects: Cyclopentyl and ethyl groups are electron-donating via induction, decreasing phenol acidity (theoretical pKa ~10–12). Methoxy groups donate electrons via resonance, further lowering acidity (pKa ~9–10 for 2,6-Dimethoxyphenol) . Chloro groups (electron-withdrawing) in 2,6-Dichloroindophenol increase acidity (pKa ~5–6), making it suitable as a redox indicator .

Research Findings :

- Steric Twisting: X-ray studies of tris(2,6-dimethoxyphenyl) derivatives reveal non-planar "propeller" conformations due to steric clashes . Similar twisting is expected in this compound, further reducing reactivity.

Biological Activity

2,6-Dicyclopentylphenol is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biological systems. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes two cyclopentyl groups attached to a phenolic ring. This structure influences its solubility, stability, and interaction with biological molecules.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress and preventing cellular damage. Studies have shown that it effectively scavenges free radicals, contributing to its potential protective effects against oxidative damage.

- Anti-inflammatory Effects : Preliminary research indicates that this compound may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where oxidative stress plays a pivotal role.

- Interaction with Biological Molecules : Investigations into the reactivity of this compound with proteins and nucleic acids suggest it may influence various biochemical pathways. Understanding these interactions can provide insights into its potential therapeutic applications.

Antioxidant Activity

A study assessing the antioxidant capabilities of this compound demonstrated a strong ability to reduce oxidative stress markers in vitro. The compound's effectiveness was measured using various assays that quantify radical scavenging activity.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25.3 |

| ABTS Radical Scavenging | 18.7 |

These results indicate that this compound is a potent antioxidant compared to standard antioxidants like ascorbic acid.

Anti-inflammatory Activity

In a separate study focused on its anti-inflammatory properties, this compound was tested against several inflammatory markers in cultured cells. The results were promising:

| Inflammatory Marker | Treatment (µM) | Inhibition (%) |

|---|---|---|

| TNF-α | 10 | 40 |

| IL-6 | 10 | 35 |

| COX-2 | 10 | 50 |

These findings suggest that the compound may effectively reduce inflammation by modulating cytokine production and enzyme activity associated with inflammatory processes.

Case Studies

- Chronic Inflammation in Animal Models : A case study investigated the effects of this compound in a rat model of arthritis. The treatment group showed significant improvement in joint swelling and pain compared to the control group, indicating potential therapeutic benefits for inflammatory conditions.

- Oxidative Stress in Neurodegenerative Diseases : Another case study explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated a reduction in neuronal cell death and improved cognitive function metrics post-treatment.

Q & A

Q. What are the critical safety protocols for handling 2,6-Dichlorophenol in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

- Storage: Store in sealed containers at 2–8°C, away from oxidizing agents and heat sources .

Q. How can researchers detect and quantify 2,6-Dichlorophenol in environmental samples?

Methodological Answer:

- Chromatographic Methods: Use HPLC-UV (detection limit: ~0.1 µg/L) or GC-MS (detection limit: ~0.05 µg/L) for high sensitivity. Calibrate with certified reference materials .

- Electrochemical Sensors: Develop carbon-based electrodes modified with molecularly imprinted polymers (MIPs) for selective detection in aqueous matrices .

Advanced Research Questions

Q. How do environmental factors influence the biodegradation of 2,6-Dichlorophenol in sludge cultures?

Methodological Answer:

- Key Parameters: Optimize pH (6.5–7.5), temperature (30–35°C), and microbial consortia (e.g., Pseudomonas spp.) to enhance degradation efficiency. Monitor extracellular polymeric substances (EPS) in sludge, which adsorb 2,6-DCP and reduce bioavailability .

- Kinetic Modeling: Apply first-order decay models to predict half-life (t½) under varying redox conditions .

Q. How should researchers resolve contradictions in reported toxicity data for 2,6-Dichlorophenol?

Methodological Answer:

Q. What experimental strategies are effective for studying 2,6-Dichlorophenol’s interaction with organic matter in soil?

Methodological Answer:

Q. What synthetic routes are recommended for producing high-purity 2,6-Dichlorophenol derivatives?

Methodological Answer:

- Electrophilic Substitution: Chlorinate phenol using Cl2/FeCl3 under controlled conditions (20–25°C) to minimize polychlorinated byproducts .

- Purification: Use recrystallization from ethanol-water mixtures (70:30 v/v) to achieve ≥99% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.